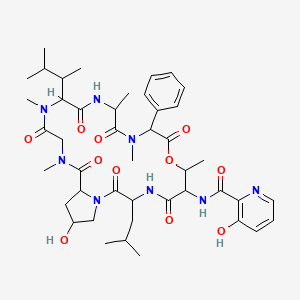

Etamycin

Description

Properties

CAS No. |

102646-56-0 |

|---|---|

Molecular Formula |

C44H62N8O11 |

Molecular Weight |

879 g/mol |

IUPAC Name |

3-hydroxy-N-[24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57) |

InChI Key |

SATIISJKSAELDC-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |

Synonyms |

etamycin neoviridogrisein IV viridogrisein |

Origin of Product |

United States |

Discovery, Isolation, and Historical Context of Etamycin

Chronological Overview of Early Research Expeditions

The discovery of Etamycin in 1957 occurred during the "Golden Age" of antibiotic discovery, a period roughly spanning from the 1940s to the 1960s. This era was characterized by intensive, large-scale screening programs undertaken by pharmaceutical companies and academic institutions to identify novel antimicrobial compounds from natural sources, particularly from soil microorganisms. microbiologysociety.orgresearchgate.netnih.gov The primary focus of these expeditions was the actinomycetes, a group of filamentous bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. microbiologysociety.orgnih.gov The genus Streptomyces was, and remains, a particularly fruitful source of clinically useful antibiotics. microbiologysociety.org

The research expeditions of this time were systematic and extensive. Scientists collected soil samples from diverse environments across the globe, which were then brought back to the laboratory for microbiological workup. The core methodology involved isolating individual microbial colonies, cultivating them in liquid media, and then testing the culture broths for their ability to inhibit the growth of pathogenic bacteria. This bioassay-guided fractionation was the cornerstone of antibiotic discovery during this period. The success of these programs led to the discovery of many of the antibiotic classes still in use today.

It was within this fervent environment of discovery that this compound, also known as Viridogrisein, was first isolated by Lawson and co-workers from a Streptomyces species. wikipedia.org The discovery was a direct result of the prevailing research paradigm: the systematic screening of soil-dwelling actinomycetes for the production of novel antibacterial agents.

Initial Characterization and Early Perceived Significance of this compound

Following its isolation, initial characterization of this compound revealed it to be a cyclic peptide antibiotic. wikipedia.org In the 1950s and 1960s, the structural elucidation of such complex natural products was a significant scientific challenge. The techniques available were primarily classical chemical degradation methods, such as acid hydrolysis to break the peptide into its constituent amino acids, followed by their identification using chromatography. mtoz-biolabs.com The determination of the complete, cyclic structure of this compound by Sheehan and colleagues was a notable achievement of the time and was published in the Journal of the American Chemical Society in 1958. acs.org

Early studies established that this compound was active primarily against Gram-positive bacteria. Its mechanism of action was later identified as the inhibition of protein synthesis, a mode of action shared by other streptogramin antibiotics. ekb.eg Specifically, it was proposed to interfere with the function of the 50S ribosomal subunit. ekb.eg

The perceived significance of this compound in its early days was as another addition to the growing arsenal (B13267) of antibiotics effective against Gram-positive pathogens. However, the continuous discovery of numerous other antibiotics during this prolific period meant that many, including this compound, did not immediately proceed to extensive clinical development.

Below is a table summarizing the initial key findings on this compound:

| Property | Finding |

| Year of Discovery | 1957 |

| Source Organism | Streptomyces species |

| Alternative Name | Viridogrisein |

| Chemical Class | Cyclic Peptide Antibiotic (Streptogramin family) |

| Initial Activity | Primarily against Gram-positive bacteria |

| Mechanism of Action | Inhibition of protein synthesis |

Evolution of Research Paradigms and Academic Interests in this compound

For several decades following its discovery, research on this compound was relatively limited. However, the emergence and global spread of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), in the latter part of the 20th century led to a renewed interest in discovering and developing new antimicrobial agents. mdpi.commdpi.com MRSA, first reported in 1961, became a major cause of both hospital-acquired and community-acquired infections, rendering many frontline antibiotics ineffective. mdpi.comnih.gov This public health crisis spurred a shift in research paradigms, moving from the discovery of broad-spectrum antibiotics to a more targeted search for compounds active against specific, highly resistant pathogens. mdpi.com

It was in this new context that academic and pharmaceutical interest in this compound was rekindled. Researchers began to re-evaluate older, less-studied compounds for potential activity against these challenging new pathogens. Studies in the 21st century demonstrated that this compound possesses potent activity against MRSA. ekb.eg

More recently, the focus of this compound research has expanded to include other difficult-to-treat pathogens, most notably Mycobacterium abscessus. nih.govresearchgate.netnih.gov This nontuberculous mycobacterium is intrinsically resistant to many antibiotics and poses a significant therapeutic challenge, particularly in patients with cystic fibrosis. nih.govoup.com The discovery of this compound's effectiveness against M. abscessus has opened up a new avenue of investigation for this old antibiotic, highlighting its potential as a lead compound for the development of new therapies for this intractable infection. mdpi.comnih.gov This evolution in research interest, from a general Gram-positive antibiotic to a potential weapon against specific multidrug-resistant bacteria, exemplifies the changing landscape of infectious disease research and the enduring value of natural product discovery.

The following table outlines the evolution of research interest in this compound:

| Time Period | Primary Research Focus | Key Drivers |

| Late 1950s - 1960s | Discovery, isolation, and initial characterization. | "Golden Age" of antibiotic discovery. |

| 1970s - 1990s | Limited research activity. | Abundance of other available antibiotics. |

| 2000s - Present | Renewed interest in antibacterial activity, particularly against MRSA. | Rise of methicillin-resistant Staphylococcus aureus. |

| Late 2010s - Present | Investigation of activity against Mycobacterium abscessus. | Urgent need for new treatments for this multidrug-resistant pathogen. |

Biosynthesis and Bioengineering of Etamycin

Elucidation of the Etamycin Biosynthetic Pathway

The elucidation of the this compound biosynthetic pathway has revealed a modular assembly line where specific enzymes are responsible for activating, modifying, and linking precursor molecules.

This compound biosynthesis proceeds through the incorporation of several amino acid precursors and the formation of specific intermediates. L-Leucine serves as a direct precursor for the D-enantiomer of leucine (B10760876) found within the antibiotic structure nih.govresearchgate.net. Similarly, L-methionine contributes methyl groups, leading to the N-methylated residues such as β-methylphenylalanine and dimethylleucine in this compound nih.gov.

A crucial chromophore in this compound is 3-hydroxypicolinic acid (3-HPA), which is adenylated during the biosynthetic process nih.gov. Tracer experiments have shown that L-lysine is the precursor for the 3-hydroxypicolinic acid fraction, distinguishing its origin from that in other related compounds like pyridomycin (B90888) mpg.de. Another important intermediate is trans-4-hydroxy-L-proline, which is synthesized from L-proline and subsequently converted into the peptide-bound cis-4-hydroxy-D-proline residue within this compound dsmz.de. Additionally, L-threonine and L-alanine are incorporated into their corresponding moieties in the antibiotic, and sarcosine (B1681465) can be derived from glycine, also serving as an efficient precursor itself fishersci.be.

The identified precursors and intermediates are summarized in the following table:

| Precursor/Intermediate | Origin/Role | Citation |

| L-Leucine | Precursor for D-leucine | nih.govresearchgate.net |

| L-Methionine | Source of N-methyl groups for N-methylated residues | nih.gov |

| 3-Hydroxypicolinic acid (3-HPA) | Chromophore, derived from L-lysine | nih.govmpg.de |

| L-Proline | Precursor for trans-4-hydroxy-L-proline | dsmz.de |

| trans-4-hydroxy-L-proline | Intermediate for cis-4-hydroxy-D-proline | dsmz.de |

| L-Threonine | Incorporated into corresponding moiety | fishersci.be |

| L-Alanine | Incorporated into corresponding moiety | fishersci.be |

| Sarcosine | Derived from glycine; efficient precursor | fishersci.be |

The core enzymatic machinery for this compound biosynthesis is a non-ribosomal peptide synthetase (NRPS) system nih.govwikipedia.orgresearchgate.net. NRPS enzymes are multi-modular complexes, with each module typically responsible for the incorporation of a single monomeric unit. These modules contain distinct catalytic domains, including an adenylation (A) domain for substrate activation, a peptidyl-carrier protein (PCP) domain for carrying the growing peptide chain, and a condensation (C) domain for peptide bond formation fishersci.at. The final step of cyclization is often catalyzed by a thioesterase (TE) domain located at the last module of the NRPS assembly line fishersci.at.

Specific enzymes identified in the this compound pathway include a 56–58 kDa enzyme from Streptomyces griseoviridus that adenylates 3-hydroxypicolinic acid, forming 3-HPA-AMP, which is then ready for peptide linkage nih.gov. Another key enzyme is prolyl 4-hydroxylase (PH4), isolated and characterized from Streptomyces griseoviridus P8648. This enzyme is a 2-oxoacid, ferrous-dependent dioxygenase crucial for the hydroxylation of proline residues during this compound biosynthesis fishersci.sefishersci.nowikipedia.org.

Post-translational modifications (PTMs) play a significant role in modulating the activity of enzymes involved in secondary metabolite biosynthesis in actinobacteria, including NRPSs fishersci.no. While general PTMs such as phosphorylation, acetylation, and phosphopantetheinylation are known to control enzyme activities and transcriptional factors in bacterial metabolism, specific details regarding their precise roles in this compound biosynthesis are still being elucidated fishersci.nofishersci.fi. However, the prolyl hydroxylation catalyzed by prolyl 4-hydroxylase (PH4) is a direct example of a post-translational modification essential for the formation of the D-hydroxyproline residue in this compound dsmz.defishersci.sefishersci.no.

Genetic and Molecular Basis of this compound Production

The production of this compound is genetically encoded within specific biosynthetic gene clusters, and its expression is subject to intricate regulatory mechanisms.

The biosynthetic gene cluster responsible for the production of viridogrisein (this compound) and griseoviridin (B1245102) (GV) has been identified and characterized in Streptomyces griseoviridis dsmz.deepa.govmpg.de. This sgv gene cluster spans approximately 105 kilobase pairs (kb) of DNA and contains 36 open reading frames (ORFs) dsmz.dempg.de. Notably, four non-ribosomal peptide synthetase (NRPS) genes are specifically dedicated to this compound biosynthesis within this cluster dsmz.dempg.de. The genes encoding enzymes for viridogrisein and griseoviridin biosynthesis are distinctly separated into different "halves" of the cluster, suggesting a degree of modularity in their genetic organization dsmz.dempg.de. Downstream of the polyketide synthase (PKS)-NRPS region, a series of four genes—sgvA, sgvB, sgvC, and sgvK—are found, which are believed to be involved in the construction of a γ-butyrolactone (GBL)-like molecule dsmz.de.

The transcriptional control of this compound biosynthesis is mediated by a complex regulatory cascade. γ-butyrolactones (GBLs) and their corresponding receptor systems are identified as key regulators that coordinate the activity of two positive regulators belonging to the Streptomyces antibiotic regulatory protein (SARP) family: SgvR2 and SgvR3 dsmz.de. These SARP regulators are crucial activators of biosynthesis, typically functioning by binding to specific heptameric repeat sequences located in the promoter regions of the genes they regulate, thereby enhancing the recognition and transcription initiation by RNA polymerase dsmz.defishersci.ca.

While the transcriptional regulation of this compound biosynthetic genes is well-documented, detailed information specifically on the translational control mechanisms governing these biosynthetic genes is not extensively available in the current literature. The primary mechanism of action of this compound itself involves inhibiting bacterial ribosomal protein synthesis nih.govwikipedia.orgfishersci.se. However, this refers to the antibiotic's effect on target bacteria, not the regulation of its own production at the translational level within the producing organism.

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

Metabolic engineering and synthetic biology offer powerful frameworks for optimizing the biosynthesis of natural products like this compound. These fields focus on rewiring cellular metabolism and designing novel biological systems to enhance the production of desired compounds, activate cryptic gene clusters, or create new-to-nature analogs fishersci.be. In the context of actinomycetes, which are prolific producers of diverse secondary metabolites, these approaches are crucial for overcoming limitations such as low yields in native strains and the challenges associated with complex biosynthetic pathways fishersci.be.

Strategies for Enhanced this compound Yields in Heterologous Hosts

The native production of this compound and many other natural products often occurs at low titers, making industrial-scale production economically unfeasible. To address this, various metabolic engineering strategies are employed to enhance yields, particularly in heterologous hosts that offer better genetic tractability and fermentation characteristics. While specific detailed research findings on direct this compound yield enhancement in heterologous hosts are not extensively documented in the provided search results, the following general strategies are widely applicable to NRPS-derived compounds and hold significant potential for this compound:

Overexpression of Biosynthetic Genes: Increasing the copy number or expression levels of genes within the this compound biosynthetic gene cluster (BGC) can boost the flux of precursors through the pathway, leading to higher product accumulation. This has been successfully applied to other natural products, such as pikromycin, where overexpression of the BGC in Streptomyces lividans and Streptomyces coelicolor resulted in increased yields.

Deletion of Competing Pathways: Native hosts often possess multiple metabolic pathways that compete for common precursors or energy. By genetically deleting or downregulating these competing pathways, resources can be redirected towards this compound biosynthesis, thereby improving its yield.

Optimization of Culture Conditions: Although not strictly a genetic engineering approach, optimizing fermentation parameters and media composition can significantly impact natural product yields. For instance, the addition of KBr has been shown to enhance secondary metabolite production in Streptomyces griseoviridus, the native producer of this compound nih.gov.

Promoter Engineering: Replacing native promoters with stronger, constitutive, or inducible promoters can fine-tune the expression of the this compound BGC, leading to improved production. This strategy has been used to enhance the production of natamycin (B549155) in Streptomyces gilvosporeus.

Efflux Pump Engineering: Modulating the activity of efflux pumps can improve the secretion of the target compound from the cell and reduce intracellular toxicity, thereby allowing for higher accumulation. This approach has shown promise in enhancing the production of various heterologous compounds in microbial cell factories.

Directed Evolution and Enzyme Engineering for Pathway Modulation

Directed evolution and enzyme engineering are powerful protein engineering techniques used to tailor enzymes for specific purposes, including improving their catalytic activity, selectivity, stability, and substrate scope uni.lu. These methods mimic natural selection in a laboratory setting through iterative rounds of mutagenesis, selection, and amplification.

In the context of NRPS-derived natural products like this compound, directed evolution and enzyme engineering can be applied to:

Modulate Adenylation (A) Domain Specificity: NRPS assembly lines feature adenylation (A) domains that are responsible for recognizing, activating, and incorporating specific amino acid monomers. Directed evolution of these A domains can alter their substrate specificity, allowing for the incorporation of non-native or modified amino acids into the this compound structure, potentially leading to the creation of novel derivatives with altered biological activities. For example, directed evolution has successfully switched the specificity of an A-domain in gramicidin (B1672133) S biosynthesis from proline to piperazic acid.

Improve Enzyme Efficiency and Robustness: Specific enzymes within the this compound biosynthetic pathway, such as those involved in the formation of 3-hydroxypicolinic acid or the activation of other amino acid precursors, can be engineered to enhance their catalytic efficiency or stability under desired production conditions uni.lu.

Reprogram Biosynthetic Pathways: The modular nature of NRPSs makes them amenable to "mix and match" strategies, where domains or modules from different NRPSs can be recombined to create chimeric assembly lines. Directed evolution can then be used to functionally restore or optimize these engineered pathways, leading to the production of new natural product variants.

Chemoenzymatic Synthesis Strategies for this compound Scaffolds

Chemoenzymatic synthesis combines the precision and versatility of chemical synthesis with the high selectivity and mild reaction conditions offered by enzymatic transformations. This hybrid approach is particularly advantageous for the synthesis of complex natural products like this compound, which possess intricate cyclic depsipeptide scaffolds wikipedia.orgnih.gov.

Key aspects of chemoenzymatic synthesis relevant to this compound and similar depsipeptides include:

Macrocyclization: The formation of the cyclic depsipeptide core of this compound is a critical step in its biosynthesis. Enzymes, particularly thioesterases (TE domains) found in NRPS systems, are highly efficient at catalyzing macrocyclization reactions, overcoming challenges like oligomerization and epimerization often encountered in purely chemical cyclization methods. Chemoenzymatic approaches can involve synthesizing linear peptide precursors chemically and then using enzymes for the final cyclization step.

Incorporation of Non-Proteinogenic Amino Acids: this compound contains several non-proteinogenic amino acids, such as D-leucine and β-hydroxy-pipecolic acid nih.gov. Chemoenzymatic strategies can facilitate the precise incorporation of these unusual building blocks into the growing peptide chain or scaffold, offering flexibility in structural diversification that might be difficult to achieve solely through fermentation or chemical synthesis.

Scaffold Diversification: By combining chemical modifications with enzymatic steps, researchers can synthesize libraries of this compound analogs, exploring new chemical space for improved biological activities or pharmacokinetic properties. This approach allows for the targeted modification of specific parts of the this compound scaffold.

Heterologous Expression Systems for Reconstitution of this compound Biosynthesis

Heterologous expression involves the transfer and functional expression of a gene or an entire biosynthetic gene cluster from its native organism into a different, often more genetically tractable, host organism. This strategy is indispensable for the discovery, characterization, and large-scale production of natural products, especially when native producers are difficult to cultivate, have low yields, or possess silent/cryptic BGCs.

For the reconstitution of this compound biosynthesis or the production of related depsipeptides, several heterologous expression systems have proven effective:

Streptomyces Species: Streptomyces strains, such as Streptomyces lividans, Streptomyces albus, and Streptomyces coelicolor, are widely regarded as excellent heterologous hosts for actinomycete-derived natural products. Their intrinsic ability to produce secondary metabolites, robust cellular machinery for complex post-translational modifications, and established genetic tools make them highly suitable for expressing large NRPS gene clusters. For example, Streptomyces albus has been successfully used for the heterologous expression of noncanonical depsipeptide NRPS gene clusters from marine Streptomyces species, leading to the discovery of new depsipeptides.

Escherichia coli: E. coli is a popular host due to its rapid growth rate, ease of genetic manipulation, and well-understood metabolism. It has been successfully engineered for the biosynthesis of various natural products, including non-ribosomal peptides. However, its utility for complex NRPS-derived compounds like this compound can be limited by the lack of necessary building blocks or specific post-translational modification machinery inherent to actinomycetes.

Saccharomyces cerevisiae (Yeast): As a eukaryotic host, Saccharomyces cerevisiae offers advantages for expressing complex eukaryotic BGCs and performing certain post-translational modifications. While more commonly used for fungal natural products, it has also been explored for the expression of bacterial BGCs, particularly when complex folding or modification steps are required.

Bacillus subtilis: This Gram-positive bacterium is another promising prokaryotic host for heterologous expression, particularly for bacterial BGCs, due to its well-developed genetic tools and secretion capabilities.

The selection of an appropriate heterologous host is critical and depends on factors such as the size and complexity of the this compound BGC, the requirement for specific precursor molecules, and the need for particular post-translational modifications that might be unique to actinomycetes.

Molecular Mechanism of Action of Etamycin

Identification and Characterization of Primary Molecular Targets

The primary molecular target of Etamycin is the bacterial ribosome. nih.govnih.govmetabolomicsworkbench.org Specifically, this compound binds to the 50S ribosomal subunit, which is crucial for bacterial protein synthesis. nih.govnih.gov This binding action interferes with the elongation phase of protein synthesis by obstructing peptide bond formation at the peptidyl transferase center during translation. nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org This mechanism prevents bacteria from producing essential proteins required for their growth and survival. nih.gov Studies also indicate that this compound may overcome certain forms of antibiotic resistance by targeting ribosomal sites distinct from those of other antibiotics. nih.gov

While detailed high-resolution structural data of this compound bound to the bacterial ribosome via techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) were not identified in the provided research, these methods, along with nuclear magnetic resonance (NMR) spectroscopy, are standard tools in structural biology for elucidating the three-dimensional structures of macromolecules and their complexes. bidd.groupprobes-drugs.orguni.lumcmaster.canewdrugapprovals.org NMR spectroscopy, in particular, has been utilized for the structural elucidation of this compound itself, with analyses involving 1H and 13C NMR spectra contributing to confirming its molecular identity and purity. nih.govmims.comuni.lu Such structural insights are fundamental to understanding the precise interactions between the antibiotic and its ribosomal target.

The biophysical characterization of drug-target interactions, including binding affinity and specificity, is critical for understanding a compound's pharmacological profile. sigmaaldrich.com Although specific quantitative data on the binding affinity (e.g., dissociation constant, Kd) of this compound to the bacterial 50S ribosomal subunit were not detailed in the provided information, the mechanism of action implies a specific and effective interaction to inhibit protein synthesis. Biophysical methods, such as microscale thermophoresis, isothermal titration calorimetry, and analytical ultracentrifugation, are commonly employed to characterize such biomolecular interactions, providing insights into binding stoichiometry and thermodynamics. sigmaaldrich.comwikipedia.org

Cellular and Subcellular Effects Induced by this compound

This compound's molecular action translates into specific cellular and subcellular effects, primarily impacting bacterial viability.

This compound's primary impact on cellular processes is the inhibition of protein synthesis. nih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org By binding to the 50S ribosomal subunit and interfering with peptide bond formation, this compound directly halts the production of new proteins, which are essential for bacterial growth and replication. nih.govmetabolomicsworkbench.org This leads to bacteriostatic effects, preventing the proliferation of susceptible bacteria. metabolomicsworkbench.org

Based on the available information, this compound's mechanism of action does not primarily involve the inhibition of nucleic acid metabolism or cell wall biogenesis. These are distinct targets for other classes of antibiotics.

The provided research does not detail specific intracellular signaling cascades or pathways directly modulated by this compound. While some antibiotics can influence host cellular pathways or immune responses, the available data for this compound focuses on its direct antibacterial mechanism.

Downstream Biological Consequences of this compound Action

The inhibition of bacterial protein synthesis by this compound ultimately leads to bacterial cell death, demonstrating bactericidal activity. nih.gov this compound has shown significant antibacterial activity against a range of Gram-positive bacteria. nih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org

Detailed research findings highlight its efficacy:

Against Gram-positive bacteria: this compound is effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org

Against Mycobacterium abscessus: this compound exhibits potent activity against Mycobacterium abscessus (M. abscessus) in vitro, in infected murine macrophages, and in zebrafish infection models. nih.gov

Minimum Inhibitory Concentration (MIC) values for M. abscessus subspecies (e.g., M. abscessus subsp. abscessus, M. abscessus subsp. massiliense, M. abscessus subsp. bolletii) ranged from 1.8 to 8.2 μM for MIC50 and 4.3 to 28.3 μM for MIC90. nih.gov

For M. abscessus clinical isolates, MIC50 values ranged from 1.7 to 4.1 μM, with MIC90 values from 4.3 to 10.3 μM. nih.gov

A notable finding is its comparable activity to clarithromycin (B1669154), a standard agent for M. abscessus infections. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Mycobacterium abscessus

| Strain/Subspecies | MIC50 (μM) | MIC90 (μM) |

| M. abscessus subsp. massiliense CIP108297T | 1.8 | 4.3 |

| M. abscessus subsp. bolletii CIP108541T | 5.0 | 16.0 |

| M. abscessus subsp. abscessus CIP 104536T (S) | 8.2 | 28.3 |

| M. abscessus Clinical Isolates | 1.7–4.1 | 4.3–10.3 |

| (Source: nih.gov) |

Note: This table is presented for informational purposes. In an interactive digital format, such a table might offer sorting, filtering, or detailed view options.

Cytotoxicity: this compound has shown minimal cytotoxicity at concentrations exceeding 20-fold above its MIC, and no cytotoxic effect was observed on various human cell lines up to 50 μM, suggesting a favorable safety profile for further investigation. metabolomicsworkbench.org

Phenotypic Manifestations in Model Organisms and Cellular Systems

This compound exhibits significant antibacterial activity, particularly against various Gram-positive bacteria, including problematic drug-resistant strains.

General Antibacterial Activity: this compound is active against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) wikipedia.orgmims.com. It also demonstrates activity against Mycobacterium tuberculosis fishersci.ca.

Activity against Mycobacterium abscessus: Research has highlighted this compound's potent activity against Mycobacterium abscessus, a rapidly growing non-tuberculous mycobacterium that poses significant therapeutic challenges due to its inherent drug resistance.

In vitro Susceptibility: this compound significantly inhibits the growth of M. abscessus wild-type strains, including three subspecies: M. abscessus subsp. abscessus (smooth (S) and rough (R) morphotypes), M. abscessus subsp. massiliense, and M. abscessus subsp. bolletii. It also shows efficacy against clinical isolates of M. abscessus newdrugapprovals.orgguidetopharmacology.org.

Cellular Models: Studies in murine bone marrow-derived macrophages (mBMDMs) demonstrated that this compound effectively inhibited the growth of M. abscessus residing within these host cells, without exhibiting cytotoxicity to the macrophages themselves newdrugapprovals.orgguidetopharmacology.org.

In vivo Efficacy: In the zebrafish (Danio rerio) infection model, this compound demonstrated in vivo efficacy against M. abscessus. Treatment with this compound led to a statistically significant reduction in colony-forming units (CFU) per embryo and improved survival rates, with outcomes comparable to or even surpassing those of clarithromycin, a standard treatment for M. abscessus infections newdrugapprovals.orgguidetopharmacology.org.

Table 1: Minimum Inhibitory Concentrations (MIC₅₀) of this compound against Mycobacterium abscessus Subspecies newdrugapprovals.org

| M. abscessus Subspecies/Morphotype | MIC₅₀ (µM) | MIC₉₀ (µM) |

| M. abscessus subsp. abscessus (S) | 1.7 | 4.3 |

| M. abscessus subsp. abscessus (R) | 3.2 | 8.1 |

| M. abscessus subsp. massiliense | 4.1 | 10.3 |

| M. abscessus subsp. bolletii | 2.5 | 6.3 |

Activity against Mycobacterium avium Complex (MAC): this compound has also shown potent anti-mycobacterial activity against Mycobacterium avium and Mycobacterium intracellulare, the primary causative agents of Mycobacterium avium complex (MAC) infections.

In vitro Activity: Minimum inhibitory concentrations (MICs) for this compound against M. avium and M. intracellulare ranged from 0.024 to 1.56 µg/mL nih.gov.

Synergistic Effects: A notable finding is the marked enhancement of anti-mycobacterial activity when this compound is used in combination with griseoviridin (B1245102). This combination demonstrated up to 80-fold potentiation against both M. avium and M. intracellulare nih.gov.

In vivo Activity: In a silkworm infection assay using Mycobacterium smegmatis, a model organism for mycobacterial infections, the therapeutic effect of the this compound-griseoviridin combination was comparable to that of ethambutol, a clinically used anti-tuberculosis drug nih.gov.

Table 2: Potentiation of this compound Activity by Griseoviridin against Mycobacterium avium Complex nih.gov

| Bacterial Species | This compound MIC (µg/mL) | This compound + Griseoviridin MIC (µg/mL) | Potentiation (Fold) |

| Mycobacterium avium | 1.56 | 0.019 | ~80 |

| Mycobacterium intracellulare | 1.56 | 0.039 | ~40 |

Comparative Mechanistic Analysis Across Diverse Biological Systems

This compound's mechanism of action positions it within the context of other ribosome-targeting antibiotics, particularly the streptogramins, and highlights the challenges posed by bacterial resistance.

Streptogramin Synergism: Streptogramin antibiotics are typically divided into two subgroups: group A (e.g., dalfopristin) and group B (e.g., quinupristin (B39894), this compound) wikipedia.org. The combined use of a group A and a group B streptogramin often results in a synergistic effect, significantly enhancing their bactericidal activity wikipedia.org. This synergy is rooted in their distinct but complementary ribosomal binding sites. Group A streptogramins bind to the ribosomal P-site, inducing a conformational change in the ribosome that subsequently facilitates the binding of group B streptogramins metabolomicsworkbench.org. This cooperative binding leads to a more stable drug-ribosome complex and a more profound inhibition of protein synthesis wikipedia.org.

Mechanisms of Resistance: Bacteria can develop resistance to streptogramins through several mechanisms:

Enzymatic Inactivation: One clinically relevant mechanism is the enzymatic inactivation of type B streptogramins by streptogramin B lyases (Vgb). These enzymes, such as virginiamycin B lyase (Vgb) from Staphylococcus aureus, can linearize the cyclic structure of antibiotics like quinupristin and this compound, thereby counteracting their antibacterial effects metabolomicsworkbench.org.

Ribosomal Modification: Resistance can also arise from methylation of specific ribosomal RNA residues, which alters the drug's binding site on the 50S ribosomal subunit, reducing its affinity and inhibitory effect metabolomicsworkbench.org.

Efflux Pumps: Active efflux pumps can transport the antibiotic out of the bacterial cell, reducing its intracellular concentration below therapeutic levels metabolomicsworkbench.org.

This compound's susceptibility to these resistance mechanisms underscores the ongoing need for research into novel derivatives or combination therapies to overcome evolving bacterial resistance.

Structure Activity Relationship Sar Studies and Analogue Design of Etamycin

Systematic Chemical Modification of the Etamycin Core Structure

The chemical complexity of this compound, which is composed of eight distinct amino acid residues—phenylsarcosine (PhSar), alanine (B10760859) (Ala), dimethylleucine (DiMeLeu), sarcosine (B1681465) (Sar), hydroxyproline (B1673980) (Hyp), leucine (B10760876) (Leu), threonine (Thr), and 3-hydroxypicolinic acid (HyPic)—presents considerable challenges for systematic chemical modification and total synthesis. evitachem.comdrugfuture.comwikipedia.orgnih.gov Despite these inherent difficulties, valuable insights into the structural determinants governing this compound's activity have been gained through the study of its naturally occurring analogues and, conceptually, through the application of rational design principles for synthetic derivatives.

While extensive data detailing the designed and synthesized this compound derivatives with systematic chemical modifications are not widely available in the public scientific literature, significant information regarding structural variations and their impact on biological activity has been derived from the isolation and characterization of natural "this compound-class depsipeptides." Compounds such as fijimycins A, B, and C, isolated from marine-derived Streptomyces species, serve as intrinsic examples of the structural diversity permissible within the fundamental this compound scaffold. nih.govnih.gov

For instance, Fijimycin A is a stereoisomer of this compound A, distinguished by a difference in the configuration of the α-phenylsarcosine (PhSar) residue (L-PhSar in this compound A versus D-PhSar in Fijimycin A). Comparative analyses have revealed that this stereochemical inversion of PhSar has a minimal effect on anti-MRSA efficacy. This observation suggests that the presence of the phenyl group itself, rather than its specific stereochemical orientation, constitutes a critical structural determinant for the antibacterial activity of these compounds.

Further insights into SAR are provided by other natural variations:

The attenuated activity of Fijimycin B implies that the phenylsarcosine (PhSar) moiety is essential for the antibacterial potency characteristic of this compound class.

The reduced potency observed with Fijimycin C indicates that the substitution of the alanine (Ala) unit with a serine (Ser) unit within the this compound structure negatively impacts its biological activity. nih.gov

These findings from natural analogues provide a foundational understanding for future rational design efforts, guiding which specific regions of the this compound molecule might be targeted for modification to either preserve or enhance its therapeutic properties. The inherent conformational flexibility of both this compound A and Fijimycin A, which exist as equilibrium mixtures of conformers in solution (potentially due to isomerization of the Hyp peptide bond), is also hypothesized to facilitate optimal target engagement by enabling the molecule to adopt various bioactive conformations. nih.gov

The evaluation of this compound and its natural analogues in various research models has consistently demonstrated their potent antibacterial activities. This compound itself has exhibited excellent efficacy in vitro against Mycobacterium abscessus, including wild-type strains, different subspecies (e.g., M. abscessus subsp. abscessus, M. abscessus subsp. massiliense, M. abscessus subsp. bolletii), and clinical isolates. Its minimum inhibitory concentrations (MICs) against these strains typically range between 4.3 and 28.3 μM. nih.govmdpi.commdpi.com this compound has also shown comparable efficacy against both the rough (R) and smooth (S) morphotypes of M. abscessus. nih.govmdpi.com

Furthermore, this compound has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, encompassing hospital-associated (ATCC33591, Sanger 252) and community-associated (UAMS1182) strains, with MIC values generally ranging from 4 to 16 µg/mL. nih.gov Natural analogues such as Fijimycins A and C have also shown comparable antibacterial activity against these MRSA strains. nih.gov

The following table summarizes some reported minimum inhibitory concentrations (MIC) for this compound and selected natural analogues against key bacterial pathogens:

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Select Natural Analogues

| Compound | Pathogen | MIC Range (µg/mL) / (µM) | Reference |

| This compound | Mycobacterium abscessus | 4.3–28.3 µM | nih.govmdpi.com |

| This compound A | MRSA (ATCC33591, Sanger 252, UAMS1182) | 4–16 µg/mL | nih.gov |

| Fijimycin A | MRSA (ATCC33591, Sanger 252, UAMS1182) | 4–16 µg/mL | nih.gov |

| Fijimycin C | MRSA (ATCC33591, Sanger 252, UAMS1182) | 4–16 µg/mL | nih.gov |

| This compound | Mycobacterium avium | 0.024–1.56 µg/mL | mdpi.commdpi.com |

| This compound | Mycobacterium intracellulare | 0.024–1.56 µg/mL | mdpi.commdpi.com |

These evaluations highlight the therapeutic potential of this compound and its class, providing a robust experimental basis for guiding the development of future analogues.

Identification of Pharmacophoric Elements and Key Structural Determinants for Activity

Based on the observed biological activities of this compound and its natural analogues, certain structural features can be inferred as crucial pharmacophoric elements. A pharmacophore is defined as the ensemble of steric and electronic features that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. frontiersin.org

For this compound, the following key structural determinants have been identified:

Phenylsarcosine (PhSar) Moiety: The presence of the phenyl group within the PhSar residue appears to be critical for the antibacterial activity. Interestingly, the stereochemical configuration (L- vs. D-) of this residue may not significantly alter its efficacy. This suggests that the aromatic ring plays a vital role in establishing key binding interactions with the ribosomal target.

Specific Amino Acid Residues (e.g., Alanine vs. Serine): The observation that substituting alanine with serine in Fijimycin C leads to reduced potency underscores the importance of specific amino acid residues and their side chains in maintaining optimal activity. nih.gov This implies that the smaller, non-polar nature of alanine, or its precise spatial arrangement, is preferred for effective binding or ribosomal inhibition.

Computational Chemistry and In Silico Approaches for this compound SAR Analysis

Computational chemistry, encompassing in silico approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking and dynamics simulations, has become an increasingly indispensable tool in modern drug discovery and SAR analysis. These methods facilitate the prediction of biological activities, the identification of crucial molecular interactions, and the rational design of novel compounds, thereby contributing to reductions in the time and cost associated with experimental research. wikipedia.orgnih.govmdpi.combiorxiv.org

QSAR modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By correlating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) with experimentally observed biological activities (e.g., MIC values), QSAR models can accurately predict the activity of new, untested compounds and provide invaluable insights into the specific structural requirements for optimal activity. biorxiv.org

For a complex molecule like this compound, the development of QSAR models would typically involve several key steps:

Data Collection: Assembling a robust dataset of this compound analogues (should more designed analogues with diverse activities become available) with precisely determined biological activities.

Descriptor Calculation: Computing a comprehensive range of molecular descriptors for each compound in the dataset.

Model Building: Employing advanced statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to construct predictive models that mathematically link the molecular descriptors to the observed biological activities.

Validation: Rigorously validating the developed models using both internal (e.g., cross-validation) and external validation sets to ensure their statistical robustness and predictive power. biorxiv.orgmdpi.com

While specific QSAR studies focused exclusively on this compound have not been widely reported in the literature, this computational approach holds significant promise for guiding the synthesis of new this compound derivatives by predicting how subtle structural changes might influence its antibacterial potency against its ribosomal target.

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques employed to predict the preferred binding modes and affinities of small molecules (ligands) to their macromolecular targets (e.g., proteins, nucleic acids, or in this case, the ribosome). researchgate.netembopress.orgmdpi.comnews-medical.netfrontiersin.org Given this compound's known mechanism of inhibiting bacterial protein synthesis through ribosomal binding, these computational methods would be invaluable for elucidating its precise interactions at the molecular level. evitachem.commdpi.comnih.gov

For this compound and its potential analogues, molecular docking could provide:

Prediction of Binding Poses: Identifying the most energetically favorable orientations and conformations of this compound within the ribosomal binding site. embopress.orgmdpi.com

Estimation of Binding Affinities: Providing quantitative estimates of the strength of interaction between this compound/analogues and the ribosome, which can aid in prioritizing compounds for subsequent experimental synthesis and testing. embopress.orgmdpi.com

Identification of Key Interactions: Pinpointing specific amino acid residues of the ribosomal proteins or nucleotides of the ribosomal RNA that form crucial hydrogen bonds, hydrophobic interactions, or other significant contacts with this compound, thereby revealing critical pharmacophoric elements. mdpi.com

Molecular dynamics simulations would further complement docking studies by offering a dynamic perspective of the ligand-target complex. MD simulations can:

Assess Complex Stability: Evaluate the conformational stability of the this compound-ribosome complex over extended simulation times, taking into account the dynamic nature and flexibility of both the ligand and the target. researchgate.netmdpi.comfrontiersin.org

Refine Interaction Details: Account for the inherent flexibility of the binding site and the ligand, providing a more realistic and nuanced representation of their interactions within a simulated physiological environment. mdpi.comfrontiersin.org

Explore Induced Conformational Changes: Investigate whether this compound binding induces specific conformational changes within the ribosome, which could be integral to its inhibitory mechanism. evitachem.commdpi.com

While detailed molecular docking or dynamics studies specifically on this compound are not extensively documented, the general applicability and utility of these computational techniques are well-established for understanding and optimizing the activity of antibiotics that target the ribosome. researchgate.netresearchgate.net Such in silico studies would be instrumental in guiding the rational design of this compound analogues with potentially enhanced ribosomal binding characteristics and improved antibacterial efficacy.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish the relationship between the chemical structure of a compound and its biological activity. This understanding is crucial for rational drug design and the optimization of lead compounds. For this compound, investigations into its SAR have provided insights into the molecular features critical for its antibacterial efficacy.

The existence of naturally occurring congeners, such as Fijimycins A-C, which are also this compound-class depsipeptides, provides valuable starting points for analogue design. medkoo.comijmr.org.in Studying these natural variants can reveal inherent structural diversity within the class and indicate which modifications are tolerated or enhance activity. By synthesizing and evaluating such analogues, researchers can delineate the specific functional groups and conformational preferences that contribute to this compound's biological profile. This iterative process of synthesis and biological evaluation is central to understanding the molecular basis of its action and identifying improved derivatives.

Lead Optimization Strategies Based on SAR Insights (Preclinical Focus)

Lead optimization is a critical phase in drug discovery, focusing on refining the chemical structures of promising lead compounds to enhance their drug-like properties and address any pharmacological deficiencies before advancing to preclinical development. biobide.comcreative-biostructure.comnih.gov For this compound, SAR insights directly guide these optimization strategies, aiming to improve its potency, selectivity, metabolic stability, and pharmacokinetic profile.

Based on SAR findings, such as the importance of the picolinyl moiety, lead optimization efforts would involve targeted chemical modifications to this region or other parts of the depsipeptide core. The objective is to synthesize new analogues with improved biological activity and reduced potential for off-target effects. This typically involves a sophisticated iterative process where new compounds are designed, synthesized, and then subjected to various in vitro and in vivo screening filters. creative-biostructure.com

Key preclinical focus areas in the lead optimization of this compound or its analogues would include:

Potency and Selectivity Enhancement: Modifying the structure to achieve higher affinity for the bacterial target and minimize activity against host cells or other non-target biological systems. criver.com

Pharmacokinetic (PK) Profile Improvement: Optimizing properties such as absorption, distribution, metabolism, and excretion (ADME) to ensure the compound reaches its target in sufficient concentrations and remains active for an appropriate duration. creative-biostructure.comcriver.com This involves in vitro ADME/Tox profiling to assess physicochemical properties and metabolic stability. creative-biostructure.com

This compound has demonstrated favorable in vitro antibacterial activity and significant protection in a murine model of systemic MRSA infection, highlighting its potential as a basis for further preclinical development. nih.gov The investigation of this compound-class depsipeptides, such as Fijimycins A-C, serves as an example of analogue exploration within this optimization phase, aiming to identify compounds with enhanced therapeutic potential. medkoo.comijmr.org.in The ultimate goal of these strategies is to identify a preclinical candidate that meets rigorous criteria for efficacy and drug-like properties, paving the way for more extensive preclinical and eventual clinical studies. creative-biostructure.comnih.govcriver.com

Preclinical Pharmacodynamics and Biological Efficacy of Etamycin Analogues

In Vitro Efficacy Assessments in Relevant Cellular and Microbiological Models

Etamycin has demonstrated robust activity across various cellular and microbiological models, providing a foundation for understanding its therapeutic potential.

This compound exhibits potent inhibitory effects against a range of bacterial strains, with specific minimum inhibitory concentration (MIC) values documented in various assays.

Against Mycobacterium abscessus : this compound has shown significant activity against M. abscessus subspecies and clinical isolates. The MIC50 values for M. abscessus subspecies, including M. abscessus subsp. massiliense CIP108297T, M. abscessus subsp. abscessus CIP 104536T, and M. abscessus subsp. bolletii CIP108541T, ranged from 1.8 to 8.2 µM. mdpi.comnih.gov The corresponding MIC90 values for these subspecies were between 4.3 and 28.3 µM. mdpi.comnih.gov Specifically, M. abscessus subsp. massiliense CIP108297T displayed the lowest MIC50 at 1.8 µM and MIC90 at 4.3 µM, while M. abscessus subsp. abscessus CIP 104536T showed the highest at 8.2 µM (MIC50) and 28.3 µM (MIC90). mdpi.comnih.gov For M. abscessus clinical isolates, the MIC50 values were observed to be in the range of 1.7–4.1 µM, with MIC90 values from 4.3–10.3 µM. nih.gov this compound also demonstrated potent activity against wild-type and drug-resistant strains of M. abscessus. mdpi.comresearchgate.netnih.gov The MIC50 level against the M. abscessus complex, encompassing wild-type, subspecies, and clinical isolates (including R and S variants), was reported as 1.6–7.2 mg/L. frontiersin.org

Table 1: In Vitro Inhibitory Concentrations of this compound Against Mycobacterium abscessus Strains

| Strain/Isolate Type | MIC50 Range (µM) | MIC90 Range (µM) |

| M. abscessus Subspecies | 1.8–8.2 mdpi.comnih.gov | 4.3–28.3 mdpi.comnih.gov |

| M. abscessus Clinical Isolates | 1.7–4.1 nih.gov | 4.3–10.3 nih.gov |

Against MRSA and Other Bacteria : this compound exhibited potent activity against both hospital-associated (HA-MRSA) and community-associated (CA-MRSA) strains, with minimum inhibitory concentrations as low as 1–2 mg/L. nih.govnih.gov Beyond Staphylococcus aureus, this compound was also found to be active against other Gram-positive and several Gram-negative pathogens. nih.govnih.gov Furthermore, it demonstrated potent anti-mycobacterial activity against Mycobacterium avium and Mycobacterium intracellulare, with MICs ranging from 0.024 to 1.56 µg/mL.

Cytotoxicity Profile : In cytotoxicity assessments, this compound was generally found to be non-cytotoxic. It showed no significant toxicity to murine bone marrow-derived macrophages (mBMDM), HCT116, and HEK293 cells at tested concentrations, except for the highest concentration on the HCT116 cell line. mdpi.comresearchgate.net For MRSA, this compound was non-cytotoxic at concentrations exceeding 20-fold its MIC. nih.gov Against M. abscessus, no cytotoxic effect was observed on various human cell lines up to a concentration of 50 µM. mdpi.comresearchgate.net

Studies have elucidated the time- and concentration-dependent effects of this compound on bacterial growth and viability.

Against Mycobacterium abscessus : A dose-dependent killing effect was observed against M. abscessus strains after a 5-day incubation period. mdpi.comnih.gov Notably, this compound was effective in inhibiting the growth of intracellular M. abscessus residing within macrophages. frontiersin.orgmdpi.comresearchgate.net

Against MRSA : this compound displayed favorable time-kill kinetics when compared to vancomycin (B549263), a first-line antibiotic for MRSA. nih.govnih.gov At 10 times the MIC, this compound killed the CA-MRSA (USA300) strain UAMS-1182 somewhat more rapidly than vancomycin during the initial 6 hours. nih.gov However, vancomycin was able to reduce the number of viable bacteria below the detection threshold by 24 hours, whereas this compound's killing, while substantial, remained incomplete at that time point. nih.gov These findings suggest that this compound acts through both time- and concentration-dependent mechanisms, demonstrating a faster initial killing rate but being less bactericidal than vancomycin over a longer duration. nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models (Mechanism-Focused)

The preclinical efficacy of this compound has been further validated in relevant in vivo animal models of infection.

Murine Model of Systemic Lethal MRSA Infection : In a murine model of systemic lethal MRSA infection, this compound conferred significant protection from mortality. nih.govnih.gov Mice infected intraperitoneally with the HA-MRSA strain Sanger 252 (2 × 10^9 colony-forming units) showed enhanced survival when treated with 20 mg/kg this compound administered intraperitoneally at one and eight hours post-infection. nih.gov

Zebrafish (Danio rerio) Model of Mycobacterium abscessus Infection : this compound demonstrated significant efficacy in the zebrafish infection model, leading to a notably enhanced lifespan in M. abscessus CIP 104536T (R)-infected embryos. mdpi.comnih.gov In this model, approximately 90% of zebrafish infected with ~400 CFU M. abscessus died by 13 days post-infection (dpi). nih.gov In contrast, 85% of M. abscessus-infected zebrafish treated with 50 µM this compound survived until 13 dpi. mdpi.comnih.govresearchgate.net This survival rate was superior to that observed with clarithromycin (B1669154) at the same concentration (50 µM), which resulted in approximately 80% survival at 13 dpi. mdpi.comresearchgate.net this compound also inhibited the dissemination of M. abscessus and significantly extended the lifespan of infected zebrafish. frontiersin.org A dose-dependent efficacy was observed, with survival rates of 30% at 10 µM, 45% at 25 µM, and 85% at 50 µM. mdpi.comresearchgate.net Furthermore, a significant decrease in bacterial burden was noted in this compound-treated zebrafish. researchgate.net

Table 2: In Vivo Efficacy of this compound in Zebrafish Infected with M. abscessus

| This compound Concentration (µM) | Zebrafish Survival at 13 dpi (%) mdpi.comresearchgate.net |

| 10 | 30 |

| 25 | 45 |

| 50 | 85 |

| Untreated Control | ~10 (90% mortality) mdpi.comnih.gov |

| Clarithromycin (50 µM) | ~80 mdpi.comresearchgate.net |

The observed preclinical efficacy of this compound aligns with its hypothesized mechanism of action as a protein synthesis inhibitor. mdpi.comresearchgate.net By disrupting this fundamental bacterial process, this compound effectively inhibits the growth and survival of susceptible pathogens, as demonstrated in both in vitro and in vivo models. Studies on this compound analogues have revealed that the picolinyl moiety is crucial for the biological activity of streptogramins and for the formation of enzyme-generated ring-opened compounds. nih.gov This suggests that this moiety is a critical structural feature for the antibiotic's binding to enzyme active sites, implying that modifications to this part of the molecule in analogues could directly impact their efficacy. nih.gov

Combination Studies with Other Agents (Preclinical Synergy and Antagonism)

Preclinical investigations have explored the potential for this compound to act synergistically with other antimicrobial agents. One notable finding indicates that this compound (also referred to as viridogrisein) demonstrated enhanced anti-mycobacterial activity when combined with griseoviridin (B1245102) in a silkworm infection assay against Mycobacterium smegmatis. mdpi.com This suggests a potential for combination therapies involving this compound to improve efficacy against mycobacterial infections.

Resistance Mechanisms to Etamycin if Applicable to Its Biological Activity

Strategies for Overcoming Etamycin Resistance (Preclinical Research)

Given the limited reported direct resistance to this compound, preclinical strategies primarily focus on enhancing its efficacy, exploring its potential in combination therapies, and leveraging its unique mechanism of action against multidrug-resistant (MDR) pathogens.

Combination Therapy : A promising strategy involves combining this compound with other antimicrobial agents to achieve synergistic effects, broaden the spectrum of activity, or prevent the emergence of resistance. Preclinical research has demonstrated enhanced anti-mycobacterial activity when this compound was combined with griseoviridin (B1245102) in a Mycobacterium smegmatis silkworm infection model mdpi.comresearchgate.net. This approach leverages the potential for different antibiotics to target distinct pathways or act synergistically on the same pathway, leading to improved outcomes.

Table 1: Preclinical Efficacy of this compound in Combination Therapy

| Combination Agents | Target Pathogen | Preclinical Model | Observed Effect | Source |

|---|

Targeting Alternative Ribosomal Sites : this compound's mechanism of binding to the 50S ribosomal subunit at a site that may differ from other antibiotics suggests its potential to overcome existing forms of antibiotic resistance evitachem.com. This intrinsic property positions this compound as a valuable candidate for treating infections caused by bacteria resistant to other protein synthesis inhibitors. Research continues to explore how this compound's specific binding interactions can circumvent common resistance mechanisms like ribosomal mutations or modifications that affect other ribosomal-targeting drugs.

Exploration of Novel Derivatives and Analogs : The unique structure of this compound, a depsipeptide derived from marine actinomycetes, highlights the marine environment as a rich source of novel antimicrobial scaffolds nih.gov. Preclinical efforts are focused on identifying and synthesizing new this compound derivatives or analogs that may possess improved potency, expanded spectrum of activity, or reduced susceptibility to known resistance mechanisms. This includes studying marine-derived fijimycins, which exhibit structural novelty and comparable activity to this compound .

In Vivo Efficacy Studies : Preclinical studies in animal models are crucial for validating the therapeutic potential of this compound and understanding its activity against resistant strains. For instance, this compound has shown significant in vivo efficacy in zebrafish infection models against Mycobacterium abscessus, outperforming clarithromycin (B1669154) in reducing bacterial burden and increasing survival rates mdpi.comresearchgate.netresearchgate.netresearchgate.net.

Table 2: this compound Efficacy in Mycobacterium abscessus Zebrafish Infection Model

| This compound Concentration | Survival Rate (13 days post-infection) | Comparative Agent (Clarithromycin) | Source |

|---|---|---|---|

| 10 µM | 30% | - | researchgate.net |

| 25 µM | 45% | - | researchgate.net |

These preclinical research avenues underscore this compound's potential as a valuable agent in the ongoing fight against antibiotic-resistant infections, either as a standalone therapy or as part of combination regimens.

Advanced Analytical and Spectroscopic Methodologies in Etamycin Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable technique in Etamycin research, particularly for confirming its molecular identity and for the broader field of metabolite profiling. HRMS provides accurate mass measurements, which are vital for the confident annotation of unknown metabolites and for determining their elemental compositions. nih.govwaters.com This capability is crucial when investigating the metabolic pathways of this compound or identifying its derivatives and degradation products within complex biological matrices. core.ac.ukmdpi.comfrontiersin.org

For this compound, with a molecular formula of C₄₄H₆₂N₈O₁₁, HRMS data have been instrumental in confirming its structure. For instance, electrospray ionization (ESI) high-resolution mass spectrometry has reported an observed [M+Na]⁺ ion at m/z 901.4436, closely matching the calculated mass of 901.4430 for C₄₄H₆₂N₈O₁₁. ucsd.edunih.gov This precision allows researchers to distinguish between compounds with similar nominal masses, enhancing the reliability of metabolite identification. waters.com The ability of HRMS to resolve fine isotopic patterns further aids in the determination of elemental compositions and the confirmation of adduct information. waters.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Adduct Type | Observed m/z | Calculated m/z (C₄₄H₆₂N₈O₁₁) | Reference |

| [M+Na]⁺ | 901.4436 | 901.4430 | ucsd.edunih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural and conformational analysis of this compound. Both 1D and 2D NMR techniques, such as gCOSY, gHSQC, gHMBC, and TOCSY, are routinely employed to elucidate the planar structure of this complex cyclic depsipeptide.

A significant aspect revealed by NMR studies is the conformational flexibility of this compound and related compounds. These molecules exist as equilibrium mixtures of conformers in solution, primarily due to cis-trans isomerization of Hyp (β-hydroxy-pipecolic acid) peptide bonds. ucsd.edu This dynamic behavior has been observed across various solvents, including CDCl₃, acetonitrile-d₃, methanol-d₄, acetone-d₆, and DMSO-d₆. ucsd.edunih.gov Advanced NMR approaches like variable-temperature NMR (e.g., from 25°C to 50°C) are utilized to investigate these conformational equilibria, while 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra in different solvents can assess solvent-dependent folding.

Specific ¹H NMR signals provide characteristic fingerprints for this compound's various residues. For example, key features include amide NH signals (e.g., δH 8.51, 8.22, 6.76), N-methyl singlets (e.g., δH 3.23, 2.99, 2.96), α-amino protons (e.g., δH 6.65, 5.31, 5.21, 5.14, 4.87, 4.77, 3.68, 3.49), and an ester carbinol proton (e.g., δH 5.85). nih.gov The ¹³C NMR spectrum further complements this by showing characteristic amide or ester resonances (e.g., δC 173.6, 171.9, 170.4, 169.2, 168.6, 167.7, 167.5, 167.0). nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Type | Chemical Shift (δH, ppm) |

| Amide NH | 8.51, 8.22, 6.76 |

| N-methyl | 3.23, 2.99, 2.96 |

| α-amino protons | 6.65, 5.31, 5.21, 5.14, 4.87, 4.77, 3.68, 3.49 |

| Ester carbinol | 5.85 |

| H-6 (3-HPA) | 7.25 |

| β-MePhe | 1.32 |

| Thr α-H | 4.55 |

Advanced Chromatographic Techniques for Research-Scale Purification and Quantification

Chromatographic techniques are fundamental for the research-scale purification and quantification of this compound and its related compounds. These methods enable the separation of complex mixtures into individual components, which is essential for detailed analysis. numberanalytics.comgsconlinepress.comresearchgate.net

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), is particularly valuable. For instance, the absolute configurations of the amino acid residues within this compound's structure are determined using methods like Marfey's method. This involves hydrolysis of this compound, followed by derivatization with a chiral reagent (e.g., N-(3-fluoro-2,4-dinitrophenyl)-L-leucinamide, L-FDLA), and subsequent chiral HPLC-MS analysis. nih.gov This approach allows for the precise identification of the stereochemistry of constituent amino acids such as D-α-phenylsarcosine (PhSar), L-alanine (Ala), L-N,β-dimethylleucine (DiMeLeu), D-allo-hydroxyproline (Hyp), D-leucine (Leu), L-threonine (Thr), and 3-hydroxy-picolinic acid (3HyPic). nih.gov

Chromatography also plays a crucial role in the initial extraction and purification of microbial components from fermentation broths, a necessary step before detailed structural elucidation. numberanalytics.com Method optimization strategies, including column selection, mobile phase composition, temperature, and flow rate, are critical to achieve optimal separation and detection of this compound and its derivatives. numberanalytics.comuomustansiriyah.edu.iq

Bioassays and Reporter Systems for this compound Detection and Bioactivity Profiling

Bioassays and reporter systems are critical for detecting this compound and profiling its biological activity, especially its potent antibacterial effects. This compound is known for its significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting protein synthesis through binding to the 50S ribosomal subunit. evitachem.comucsd.edunih.gov

Reporter gene assays (RGAs) represent a sensitive, fast, and high-throughput system for screening and characterizing bioactive compounds. nih.govnih.govocean4biotech.eu These assays utilize reporter genes, such as those coding for luciferase or green fluorescent protein (GFP), which produce a measurable signal in response to a specific biological event triggered by the compound. nih.govnih.govocean4biotech.eu While general reporter systems are used for detecting compounds that bind to hormonal receptors or interfere with signaling pathways nih.gov, for this compound, such systems could be adapted or developed to monitor its interaction with bacterial ribosomes or its impact on bacterial growth and protein synthesis. For instance, a double fluorescent protein reporter system has been used to evaluate antibacterial activities and mechanisms in microbial analysis. researchgate.net The application of RGAs is particularly valuable in early drug discovery for their mechanism-of-action (MOA) related insights, reduced variability, and efficiency. nih.gov

Application of Optical and Vibrational Spectroscopy in Mechanistic Studies

Optical and vibrational spectroscopy techniques, primarily Raman and Fourier-transform infrared (FTIR) spectroscopy, offer powerful tools for elucidating the molecular composition and structure of compounds like this compound. americanpharmaceuticalreview.commdpi.com These non-destructive and fast methods provide a unique "molecular fingerprint" that can be used for both qualitative and quantitative analyses. americanpharmaceuticalreview.commdpi.com

In the context of mechanistic studies of this compound, these spectroscopies can provide insights into how the compound interacts with its biological targets. For example, this compound's mechanism of action involves binding to bacterial ribosomes to inhibit protein synthesis. evitachem.com Vibrational spectroscopy can detect subtle changes in molecular bonds and intermolecular interactions (e.g., hydrogen bonding) upon binding, which manifest as peak shifts in FTIR and Raman spectra. americanpharmaceuticalreview.com A detailed analysis of these spectral changes can help identify specific interaction sites on the ribosome and assess the strength of these interactions, thereby shedding light on the molecular dissolution mechanisms or binding events. americanpharmaceuticalreview.com

Beyond bulk analysis, advanced techniques like Raman spectroscopy combined with optical tweezers allow for the measurement of chemical composition and molecular-level chemical processes within single droplets or even single microbial cells, offering a unique perspective on this compound's activity at a microscopic level. arxiv.orgspectroscopyonline.com

Emerging Research Directions and Future Prospects for Etamycin Studies

Recent discoveries have revitalized scientific interest in Etamycin, a cyclic peptide antibiotic. Originally isolated from Streptomyces species, this compound is the subject of renewed investigation, driven by advanced analytical technologies and the urgent need for novel antimicrobial agents. Emerging research is charting a course toward a comprehensive understanding of this compound's therapeutic potential, focusing on novel biological activities, sustainable production methods, rational analogue design, and a deeper exploration of its molecular interactions through systems biology approaches.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Etamycin against Gram-positive bacteria, and how can researchers validate these mechanisms experimentally?

- Category : Mechanism & Validation

- Answer : this compound, a streptogramin antibiotic, inhibits bacterial ribosomal protein synthesis by targeting the peptidyl transfer step . To validate this, researchers should:

-

Perform in vitro translation assays using purified ribosomes and labeled amino acids to measure inhibition of peptide bond formation.

-

Conduct time-kill curve experiments (e.g., 0–72 hours) to correlate bacterial survival rates with ribosomal inhibition, as demonstrated in MRSA models .

-

Compare MIC values across bacterial strains (e.g., MRSA: 1–16 µg/mL; S. pyogenes: 8 µg/mL) to assess spectrum of activity .

Table 1 : this compound MIC Values Against Key Pathogens

Pathogen MIC (µg/mL) Reference CA-MRSA 1–2 HA-MRSA 8–16 Streptococcus pyogenes 8

Q. What experimental protocols are recommended for assessing this compound’s cytotoxicity in mammalian cell lines?

- Category : Experimental Design

- Answer : Use standardized cell viability assays (e.g., MTT, LDH release) across multiple cell types (e.g., mBMDM, HEK293, HCT116) . Key steps:

- Expose cells to this compound concentrations (e.g., 10–50 µM) for 24–72 hours.

- Measure cytotoxicity thresholds; note that HCT116 cells show reduced viability at 50 µM (p < 0.05), while other lines remain unaffected .

- Include positive controls (e.g., staurosporine) and normalize data to untreated cells.

Q. How should researchers address ethical considerations when designing in vivo studies involving this compound?

- Category : Ethics & Compliance

- Answer : Follow institutional guidelines for animal welfare and obtain ethics committee approval. Key considerations:

- Justify sample sizes using statistical power analysis to minimize animal use .

- Monitor for off-target effects (e.g., organ toxicity) via histopathology and serum biomarkers .

- Disclose conflicts of interest and funding sources in publications .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity data across different cell lines?

- Category : Data Contradiction Analysis

- Answer : Contradictions (e.g., HCT116 sensitivity vs. HEK293 resilience ) may arise from cell-specific uptake or metabolic pathways. Mitigation strategies:

- Perform transcriptomic profiling to identify differentially expressed genes (e.g., drug transporters, apoptosis regulators).

- Use isotopic labeling to track this compound uptake kinetics in sensitive vs. resistant cells.

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What methodological advancements can improve structural analysis of this compound’s conformational dynamics?

- Category : Structural & Conformational Studies

- Answer : this compound exists in multiple conformations due to Hyp peptide bond isomerization . Advanced approaches:

- Use variable-temperature NMR (e.g., 25°C to 50°C) to study conformational equilibria.

- Compare 2D NOESY spectra in solvents like DMSO-d6 vs. CDCl3 to assess solvent-dependent folding .

- Integrate molecular dynamics simulations with experimental data to model energy barriers between conformers.

Q. How can researchers optimize in vitro models to study this compound’s synergy with other streptogramins?

- Category : Synergy & Combination Therapy

- Answer : Design checkerboard assays to quantify fractional inhibitory concentration indices (FICI) with compounds like virginiamycin M1 . Steps:

- Test this compound in combination with virginiamycin M1 at sub-MIC concentrations.

- Use isobologram analysis to identify synergistic (FICI ≤ 0.5) or antagonistic (FICI > 4) interactions.

- Validate findings in biofilm models to mimic clinical resistance scenarios.

Table 2 : Key Parameters for Synergy Studies

| Parameter | Recommendation | Reference |

|---|---|---|

| FICI Threshold for Synergy | ≤ 0.5 | |

| Biofilm Model | MRSA biofilm on polystyrene |

Methodological Guidance

- Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal data and report exact p-values .

- Data Presentation : Follow journal guidelines (e.g., avoid excessive chemical structures in figures ).

- Reproducibility : Deposit raw data in repositories like Zenodo and provide detailed protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.